molecular formula C9H10BF4NO B1587166 N-Ethylbenzisoxazolium tetrafluoroborate CAS No. 4611-62-5

N-Ethylbenzisoxazolium tetrafluoroborate

Cat. No. B1587166
CAS RN: 4611-62-5
M. Wt: 234.99 g/mol
InChI Key: OQZKECHXPFSOMI-UHFFFAOYSA-N
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Description

N-Ethylbenzisoxazolium tetrafluoroborate (EBOTF) is a chemical compound that has been studied since the mid-1990s due to its unique properties and potential applications in a variety of scientific research fields. It is a quaternary ammonium salt with a structure of a benzisoxazolium ring and a tetrafluoroborate anion. EBOTF has been studied for its potential applications in biochemistry, physiology, and molecular biology.

Scientific Research Applications

N-Ethylbenzisoxazolium tetrafluoroborate has been studied for its potential applications in biochemistry, physiology, and molecular biology. It has been used as a catalyst in various organic reactions, including the synthesis of polymers, the synthesis of pharmaceuticals, and the synthesis of fine chemicals. Additionally, N-Ethylbenzisoxazolium tetrafluoroborate has been used as a reagent in the detection of metals, as a stabilizer for enzymes, and as a quencher for fluorescence.

Mechanism Of Action

The mechanism of action of N-Ethylbenzisoxazolium tetrafluoroborate is still not fully understood. It is believed that the compound acts as an acid-base catalyst, which increases the rate of the reaction by forming an intermediate complex between the reactants and the catalyst. Additionally, N-Ethylbenzisoxazolium tetrafluoroborate is thought to act as a Lewis acid, which can increase the reactivity of the reactants by forming a complex with them.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Ethylbenzisoxazolium tetrafluoroborate are still being studied. However, it has been shown to have a variety of effects on enzymes and proteins, including the activation of certain enzymes and the inhibition of others. Additionally, N-Ethylbenzisoxazolium tetrafluoroborate has been shown to have an effect on the structure and function of certain proteins, and has been used to study the structure and function of enzymes.

Advantages And Limitations For Lab Experiments

The use of N-Ethylbenzisoxazolium tetrafluoroborate in lab experiments has a number of advantages. It is a relatively inexpensive reagent that is easy to synthesize and use. Additionally, it is a relatively stable compound that can be stored for long periods of time without degradation. However, there are some limitations to the use of N-Ethylbenzisoxazolium tetrafluoroborate in lab experiments. It has a relatively low solubility in water, which can limit its use in certain reactions. Additionally, the compound has a relatively low reactivity, which can limit the number of reactions that it can be used in.

Future Directions

There are a number of potential future directions for the use of N-Ethylbenzisoxazolium tetrafluoroborate in scientific research. It could be used as a catalyst for the synthesis of polymers, pharmaceuticals, and fine chemicals. Additionally, it could be used as a reagent for the detection of metals and as a stabilizer for enzymes. Additionally, it could be used to study the structure and function of proteins and enzymes. Additionally, it could be used to study the mechanism of action of drugs and other compounds. Finally, it could be used to study the biochemical and physiological effects of compounds on cells and organisms.

properties

IUPAC Name

2-ethyl-1,2-benzoxazol-2-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NO.BF4/c1-2-10-7-8-5-3-4-6-9(8)11-10;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZKECHXPFSOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196728
Record name 2-Ethyl-1,2-benzisoxazole tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylbenzisoxazolium tetrafluoroborate

CAS RN

4611-62-5
Record name 1,2-Benzisoxazolium, 2-ethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4611-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,2-benzisoxazole tetrafluoroborate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1,2-benzisoxazole tetrafluoroborate
Source EPA DSSTox
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Record name 2-ethyl-1,2-benzisoxazole tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RP McGeary - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 4611‐62‐5 ] C 9 H 10 BF 4 NO (MW 234.99) InChI = 1S/C9H10NO.BF4/c1‐2‐10‐7‐8‐5‐3‐4‐6‐9(8)11‐10;2‐1(3,4)5/h3‐7H,2H2,1H3;/q+1;‐1 InChIKey = OQZKECHXPFSOMI‐…
Number of citations: 0 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
N‐Ethylbenzisoxazolium tetrafluoroborate - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
CAGN Montalbetti, V Falque - Tetrahedron, 2005 - Elsevier
… Another example is N-ethylbenzisoxazolium tetrafluoroborate 58 (Scheme 41). Mechanistic studies show that the N-ethylbenzisoxazolium cation readily undergoes base-catalysed ring …
Number of citations: 536 www.sciencedirect.com
C Kooistra, L Sluyterman - Biochimica et Biophysica Acta (BBA)-Protein …, 1989 - Elsevier
… (Gu-papain) was reacted with N-ethylbenzisoxazolium tetrafluoroborate at pH 4.2, OC , to … The protein was subjected to reaction with N-ethylbenzisoxazolium tetrafluoroborate (EBI); …
Number of citations: 3 www.sciencedirect.com
C Kooistra - 1988 - research.tue.nl
… Ammonolysis of the N-ethylsalicylamide ester of benzoylglycine, prepared by reaction with N-ethylbenzisoxazolium tetrafluoroborate (EBI), is 100% complete in 2 M ammonium acetate/…
Number of citations: 2 research.tue.nl
SS Deshpande - Enzyme Immunoassays: From Concept to Product …, 1996 - Springer
Preparation of well-defined conjugates during various stages, from hapten immunogen preparation for antibody production to that of tracer or labeling reagents such as enzyme-antigen …
Number of citations: 2 link.springer.com
CRNAP CROSS-LINKING - Chemistry of Protein Conjugation and …, 1991 - books.google.com
The general approach for the labeling of proteins with small organic molecules involves the synthesis of a chemically reactive analog of the desired structure followed by reaction with …
Number of citations: 0 books.google.com
C KOOISTRA
Number of citations: 0

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